molecular formula C11H13BrO B3315627 2-Bromo-3-(4-methoxy-2-methylphenyl)-1-propene CAS No. 951893-91-7

2-Bromo-3-(4-methoxy-2-methylphenyl)-1-propene

Cat. No. B3315627
CAS RN: 951893-91-7
M. Wt: 241.12 g/mol
InChI Key: MXWRDIIJPHVQMH-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-methoxy-2-methylphenyl)-1-propene is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as BMMP, is a derivative of chalcone and is widely used as a precursor in the synthesis of various biologically active compounds.

Scientific Research Applications

Synthesis of Brominated Compounds

A practical synthesis method for brominated intermediates, which are key in manufacturing various pharmaceuticals and materials, has been developed. This method focuses on enhancing the efficiency and safety of producing such intermediates, which could be applicable to synthesizing "2-Bromo-3-(4-methoxy-2-methylphenyl)-1-propene" for research or industrial purposes (Qiu et al., 2009).

Environmental and Health Implications

Studies on brominated flame retardants (BFRs) explore their occurrence in environments, consumer goods, and potential health risks. The review highlights the necessity for more research on their environmental fate and toxicity. This insight may guide investigations into the environmental impact and safety of "this compound" and similar compounds (Zuiderveen et al., 2020).

Potential Applications in Polymer and Material Science

The charge transport and recombination in polymer/fullerene solar cells have been reviewed, focusing on blends involving brominated compounds. Such studies could inform the application of "this compound" in developing new materials with improved electrical properties (Pivrikas et al., 2007).

Brominated Compounds in Medical Imaging

Research on amyloid imaging in Alzheimer's disease, using brominated ligands, underscores the potential of brominated molecules in medical diagnostics and therapeutic monitoring. This demonstrates a possible medical application area for structurally related compounds, including "this compound" (Nordberg, 2007).

properties

IUPAC Name

1-(2-bromoprop-2-enyl)-4-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8-6-11(13-3)5-4-10(8)7-9(2)12/h4-6H,2,7H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWRDIIJPHVQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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